

Alpertine IUPAC name and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



Alpertine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpertine, a substituted tryptamine and piperazinylethylindole derivative, has been investigated for its potential as an antipsychotic agent. This document provides a detailed overview of its chemical properties, a potential synthetic route, and an exploration of its putative mechanism of action. While detailed experimental protocols and specific signaling pathway elucidations remain areas for further research, this guide consolidates the currently available information to serve as a foundational resource for professionals in drug development and neuroscience.

Chemical Properties

Alpertine, systematically named ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate, possesses the molecular formula C25H31N3O4.[1][2] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Alpertine



Property	Value	Source(s)
IUPAC Name	ethyl 5,6-dimethoxy-3-[2-(4- phenylpiperazin-1-yl)ethyl]-1H- indole-2-carboxylate	[2]
Molecular Formula	C25H31N3O4	[1][2]
Molecular Weight	437.5 g/mol	
CAS Number	27076-46-6	-
Melting Point	142.5 °C	-
Boiling Point	616.5 °C	_
pKa (Predicted)	15.23 ± 0.30	_
XLogP3-AA	4.4	-
Hydrogen Bond Donor Count	1	_
Hydrogen Bond Acceptor Count	6	
Rotatable Bond Count	9	-
Topological Polar Surface Area	67 Ų	-
Complexity	592	-

Synthesis

A detailed, peer-reviewed synthesis protocol for **Alpertine** is not readily available in the public domain. However, based on its chemical structure, a plausible synthetic route can be proposed, drawing from established methods for the synthesis of functionalized indoles.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the piperazine-ethyl side chain from the indole core. The indole-2-carboxylate moiety can be synthesized via a Fischer indole synthesis or a related strategy. The key steps would likely involve the formation of the



indole ring system followed by the introduction of the ethyl side chain at the C3 position and subsequent coupling with N-phenylpiperazine.

Hypothetical Experimental Protocol

Step 1: Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. This could be achieved through a Fischer indole synthesis using 3,4-dimethoxyphenylhydrazine and ethyl pyruvate.

Step 2: Introduction of the Ethyl Side Chain Precursor at C3. The indole from Step 1 could be subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, followed by a Wittig or Horner-Wadsworth-Emmons reaction to form a vinyl group, which can then be reduced to the ethyl side chain. Alternatively, a Friedel-Crafts acylation followed by reduction could be employed.

Step 3: Halogenation of the Ethyl Side Chain. The terminal carbon of the ethyl side chain would need to be functionalized, for instance, by conversion to a bromide or chloride, to facilitate nucleophilic substitution.

Step 4: Coupling with N-phenylpiperazine. The halogenated intermediate from Step 3 would then be reacted with N-phenylpiperazine in the presence of a suitable base to yield **Alpertine**.

Note: This is a hypothetical pathway and would require extensive experimental optimization and characterization at each step.

Characterization

Standard analytical techniques would be employed to confirm the identity and purity of synthesized **Alpertine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and phenyl rings, the methoxy groups, the ethyl ester, and the piperazine and ethyl side chain protons.
- ¹³C NMR: The carbon NMR spectrum would provide signals for all 25 carbon atoms in the molecule, allowing for confirmation of the carbon skeleton.



A detailed experimental protocol for acquiring and interpreting the NMR spectra would follow standard procedures for small organic molecules.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of **Alpertine**.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, and C-O stretches of the methoxy and ester groups.

Putative Mechanism of Action and Signaling Pathways

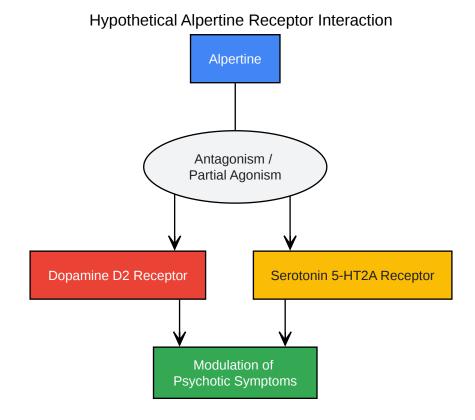
Alpertine is described as an antipsychotic agent, suggesting its mechanism of action likely involves the modulation of neurotransmitter systems in the brain, particularly dopamine and serotonin pathways. While specific studies on **Alpertine**'s signaling pathways are limited, its structural similarity to other "pertine" drugs like oxypertine provides some insight. Oxypertine exhibits high affinity for serotonin 5-HT₂ and dopamine D₂ receptors.

Dopaminergic and Serotonergic Receptor Interaction

It is hypothesized that **Alpertine** may act as an antagonist or partial agonist at dopamine D₂ receptors and serotonin 5-HT₂A receptors. The interplay between these two receptor systems is a key feature of many atypical antipsychotic drugs.

The potential interaction can be visualized as a logical relationship:





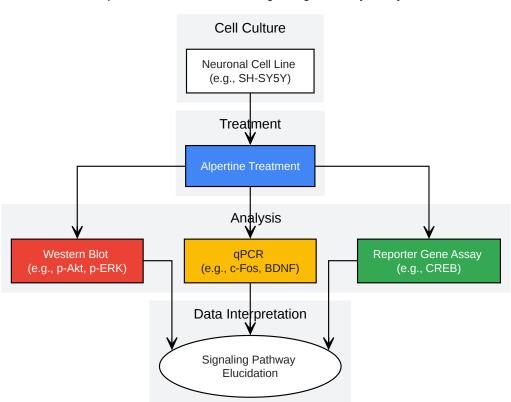
Click to download full resolution via product page

Hypothetical receptor interaction of **Alpertine**.

Downstream Signaling Cascades

Antagonism of D₂ and 5-HT₂A receptors can trigger a cascade of intracellular signaling events. While the specific pathways modulated by **Alpertine** are unknown, a general workflow for investigating these pathways can be proposed.





Experimental Workflow for Signaling Pathway Analysis

Click to download full resolution via product page

A general workflow for studying **Alpertine**'s signaling effects.

Future Directions

The therapeutic potential of **Alpertine** remains largely unexplored. Future research should focus on:

- Development of a robust and scalable synthetic route.
- Comprehensive characterization of the compound using modern analytical techniques.



- In-depth pharmacological profiling, including binding affinity studies across a wide range of receptors.
- Elucidation of the specific intracellular signaling pathways modulated by **Alpertine** in relevant neuronal cell models and in vivo.

This foundational work is crucial for determining the viability of **Alpertine** as a clinical candidate for the treatment of psychotic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Oxypertine? [synapse.patsnap.com]
- To cite this document: BenchChem. [Alpertine IUPAC name and chemical properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662706#alpertine-iupac-name-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com